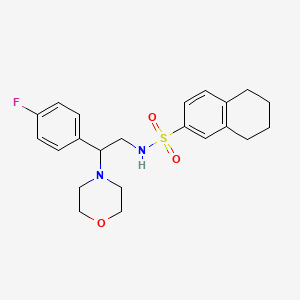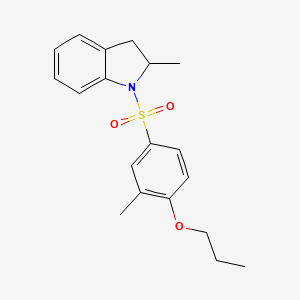
2-methyl-1-(3-methyl-4-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-(3-methyl-4-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives. It is widely used in scientific research due to its unique biochemical and physiological effects.
作用机制
The mechanism of action of 2-methyl-1-(3-methyl-4-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. Additionally, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of using 2-methyl-1-(3-methyl-4-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 2-methyl-1-(3-methyl-4-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole. One area of interest is the development of new synthetic methods for producing this compound. Another area of interest is the investigation of its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.
合成方法
The synthesis of 2-methyl-1-(3-methyl-4-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with 2-methylindole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
2-methyl-1-(3-methyl-4-propoxybenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively used in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-methyl-1-(3-methyl-4-propoxyphenyl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-4-11-23-19-10-9-17(12-14(19)2)24(21,22)20-15(3)13-16-7-5-6-8-18(16)20/h5-10,12,15H,4,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJHIDZWBVGDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2818464.png)

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2818466.png)
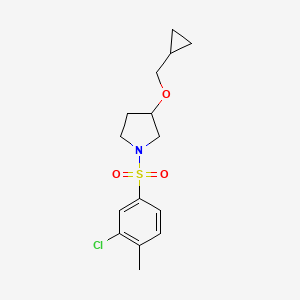


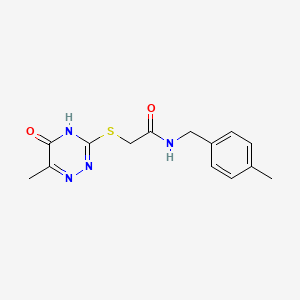

![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B2818481.png)
![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)
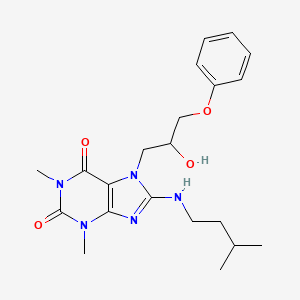

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2818486.png)
